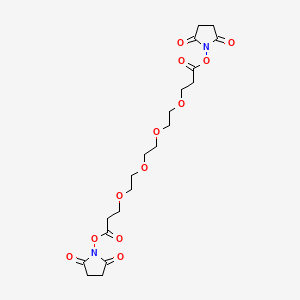

Bis-PEG4-NHS ester

説明

Bis-PEG4-NHS ester is a polyethylene glycol (PEG) linker containing two N-hydroxysuccinimide (NHS) ester groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable reagent in bioconjugation and labeling applications. The NHS ester groups react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG4-NHS ester typically involves the reaction of PEG with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane (DCM) under inert conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques like column chromatography and recrystallization .

化学反応の分析

Types of Reactions

Bis-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines to form stable amide bonds .

Common Reagents and Conditions

Reagents: Primary amines, DCC, NHS

Conditions: Anhydrous organic solvents (e.g., DCM), inert atmosphere, room temperature to slightly elevated temperatures.

Major Products

The major product of the reaction between this compound and primary amines is a PEGylated amide. This product is highly stable and retains the hydrophilic properties of the PEG spacer .

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 488.5 g/mol

- CAS Number: 1314378-11-4

Mechanism of Action:

Bis-PEG4-NHS ester facilitates the formation of stable covalent bonds with primary amines and thiol groups present in biomolecules. The NHS ester reacts with amines to form amide bonds, while the maleimide group can react with thiol groups to form thioether bonds, enabling efficient conjugation of various biomolecules.

Bioconjugation

This compound is extensively used for the conjugation of proteins and peptides, which is crucial for developing biopharmaceuticals and diagnostic tools. The compound's ability to form stable linkages ensures that therapeutic agents retain their efficacy over time.

Key Uses:

- Protein Conjugation: Enhances stability and solubility of proteins.

- Peptide Conjugation: Facilitates the attachment of therapeutic peptides to targeting moieties.

Drug Delivery Systems

The compound plays a pivotal role in creating antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies through this compound, targeted therapies can be developed that minimize side effects while maximizing therapeutic action against cancer cells.

Case Study:

A study demonstrated that ADCs targeting HER2-positive breast cancer cells were created using this compound. The conjugation efficiency was evaluated using analytical techniques, revealing a significant correlation between drug-linker ratios and cytotoxicity against target cells while sparing non-target cells.

Surface Modification

In addition to its bioconjugation capabilities, this compound is employed for surface modification of various materials. This application is particularly relevant in biosensor development and biomaterials engineering where enhanced biocompatibility is required.

作用機序

The mechanism of action of Bis-PEG4-NHS ester involves the formation of a covalent bond between the NHS ester and the primary amine group of the target molecule. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond . This process is highly efficient and specific, making it ideal for bioconjugation applications .

類似化合物との比較

Similar Compounds

- Bis-PEG2-NHS ester

- Bis-PEG8-NHS ester

- Bis-PEG12-NHS ester

Uniqueness

Bis-PEG4-NHS ester is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring high solubility and minimal steric hindrance .

生物活性

Bis-PEG4-NHS ester (CAS 1314378-11-4) is a polyethylene glycol (PEG) derivative that features two N-hydroxysuccinimide (NHS) ester groups at each end of a PEG4 linker. This compound is primarily utilized in bioconjugation applications, where its ability to form stable amide bonds with primary amines on proteins, peptides, and other biomolecules is crucial. The high reactivity of the NHS esters makes this compound an important tool in drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

- Molecular Formula : C35H57N3O18

- Molecular Weight : Approximately 807.9 g/mol

- Structure : Contains a linear PEG chain with NHS ester groups at both terminals.

The primary biological activity of this compound revolves around its capacity to facilitate the formation of covalent bonds between biomolecules. The NHS group reacts with primary amines to create stable amide bonds, which are essential for constructing complex bioconjugates. This reaction is favored due to the high reactivity of the NHS ester, allowing efficient coupling with various biomolecules such as proteins and nucleic acids.

Applications in Research and Medicine

- PROTAC Synthesis : this compound is integral in the development of PROTACs, which are designed to induce targeted degradation of specific proteins within cells. By linking ligands that bind to target proteins, this compound enhances the efficacy of these therapeutic agents .

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, allowing for the selective delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .

- Bioconjugation : It is widely used for modifying proteins and peptides, enabling researchers to study interactions and functions within biological systems .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on PROTACs : A recent publication demonstrated that incorporating this compound into PROTAC designs significantly improved target engagement and degradation efficiency in cellular assays.

- Antibody Conjugation : Research involving ADCs has shown that using this compound as a linker results in higher stability and improved therapeutic indices compared to other PEG-based linkers .

Comparative Analysis with Similar Compounds

Below is a comparison table showcasing this compound alongside other PEG-based linkers:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | PEG-based linker | Dual NHS esters for enhanced bioconjugation |

| N-Boc-N-bis(PEG2-acid) | PEG-based linker | Contains acid functionality instead of NHS group |

| Amino-PEG3-CH2CO2H | PEG-based linker | Features an amino group for different conjugation |

| Azido-PEG4-4-nitrophenyl carbonate | PEG-based linker | Contains azide functionality for click chemistry |

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O12/c23-15-1-2-16(24)21(15)33-19(27)5-7-29-9-11-31-13-14-32-12-10-30-8-6-20(28)34-22-17(25)3-4-18(22)26/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLKLYYHZOLCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134949 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314378-11-4 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。